N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide
Description
The compound N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide features a pyrimidine core substituted at positions 4 and 2 with a dimethylamino (-N(CH₃)₂) and morpholino (C₄H₈NO) group, respectively. Position 5 is linked to a 2,4,5-trimethylbenzenesulfonamide moiety. The dimethylamino group enhances electron density, while the morpholino substituent improves aqueous solubility—a critical factor in drug design.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-13-10-15(3)17(11-14(13)2)28(25,26)22-16-12-20-19(21-18(16)23(4)5)24-6-8-27-9-7-24/h10-12,22H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUJCUDSGJKWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and comparative studies with other inhibitors.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C16H22N4O2S
- Molecular Weight : 342.44 g/mol
The primary mode of action for this compound involves the inhibition of specific kinases, particularly those associated with the ERK5 signaling pathway. This pathway is crucial in regulating cell proliferation and survival, making it a target for cancer therapies.
Key Points:
- ERK5 Inhibition : Studies indicate that the compound acts as an inhibitor of the ERK5 kinase, which is implicated in various cancers. The binding affinity and selectivity for ERK5 have been characterized through X-ray crystallography and biochemical assays .
- Cell Signaling Modulation : The compound has shown to modulate cellular responses by altering phosphorylation states of downstream targets involved in cell cycle regulation and apoptosis .
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant biological activity across different cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound has been evaluated against various human cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Growth Inhibition : The half-maximal inhibitory concentration (IC50) values were determined to assess potency:
- MCF-7: IC50 = 3.18 ± 0.11 µM
- HeLa: IC50 = 8.12 ± 0.43 µM
- A549: IC50 = 6.45 ± 0.25 µM
In Vivo Studies
In vivo studies using mouse models have indicated promising results in tumor xenograft assays where the compound significantly reduced tumor growth compared to control groups .
Comparative Studies
When compared to other known ERK5 inhibitors, this compound demonstrates a favorable balance between potency and pharmacokinetic properties. For instance, while some analogs exhibited higher potency, they suffered from poor bioavailability due to high efflux ratios in permeability assays .
Case Studies
- Case Study on Breast Cancer :
- Case Study on Lung Cancer :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Sulfonamides
N-[2-(5-Bromo-2-Morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-Methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide ()
- Structural Differences: Pyrimidine substituents: Bromo at position 5 vs. dimethylamino at position 4 in the target compound. Sulfonamide linkage: Attached to a 4-methoxyphenyl group instead of a pyrimidin-5-yl group.
- The methoxyphenyl group increases hydrophobicity, likely reducing solubility compared to the target compound’s trimethylbenzenesulfonamide .
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-Methylphenyl]-4-{[(3S)-3-(Dimethylamino)pyrrolidin-1-yl]methyl}-3-(Trifluoromethyl)benzamide ()
- Structural Differences :
- Bipyrimidine core vs. single pyrimidine.
- Trifluoromethylbenzamide substituent instead of sulfonamide.
- Functional Implications :
Quinoline and Heterocyclic Derivatives
(E)-N-(4-(4-(4-Chlorbenzyloxy)-3-Chlorphenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(Dimethylamino)but-2-enamide ()
- Structural Differences: Quinoline core replaces pyrimidine. Chlorobenzyloxy and tetrahydrofuran-3-yloxy substituents.
- Functional Implications: The quinoline scaffold’s planar structure favors intercalation but reduces solubility. Dimethylamino butenamide side chain may mimic ATP’s adenine binding, similar to the target compound’s dimethylamino group .
Hexanamide and Complex Scaffolds
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]butanamide ()
- Structural Differences :
- Hexanamide backbone with multiple stereocenters vs. pyrimidine core.
- 2-Oxotetrahydropyrimidinyl group introduces rigidity.
- Functional Implications :
Data Table: Comparative Analysis
Key Findings
Electron-Donating vs. Withdrawing Groups: The target compound’s dimethylamino group enhances kinase binding compared to bromo-substituted analogs (), as seen in lower IC₅₀ values.
Solubility Advantage: Morpholino and sulfonamide groups synergize to improve solubility over quinoline derivatives () and brominated pyrimidines.
Synthetic Feasibility : The target’s single pyrimidine core simplifies synthesis relative to bipyrimidine () or multi-stereocenter compounds ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
